Cas no 220000-87-3 (4-Chloro-N-methylpicolinamide)
4-Chloro-N-methylpicolinamide Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-N-methylpicolinamide
- IFLAB-BB F2108-0189
- N-METHYL-4-CHLORO-PYRIDINE-2-CARBOXAMIDE
- 4-CHLORO-N-METHYL-2-PYRIDINECARBOXAMIDE
- 4-CHLORO-N-MENTHYLPHCOLINAMIDE
- 4-Chloropyridine-2-carboxylic acid methylamide
- N-Methyl-4-chloro-2-pyridinecarboxamide
- N-Methyl-4-chloropicolinamide
- 4-Chloro-(2-(methylamino)-carbonyl)-pyridine
- 4-Chloro-N-methylpyridine-2-carboxamide
- N-Methyl-4-chloropyridine-2-carboxamide
- 2-Pyridinecarboxamide, 4-chloro-N-methyl-
- N-Methyl-4-chloropyridine-2-carboxylate
- Idarubicin HCl
- (4-Chloro(2-pyridyl))-N-methylcarboxamide
- 4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine
- N-METHYL 4-CHLOROPICOLINAMIDE
- 2-(N-Methylcarbamoyl)-4-chloropyridine
- 4-Chloropyridine-2-carboxylicacid methylamide
- 4-Chloro-N-methylpyridine-2-carboxamide (>90%)
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- MDL: MFCD02185921
- Inchi: 1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)
- InChI Key: BGVBBMZMEKXUTR-UHFFFAOYSA-N
- SMILES: C1(C(NC)=O)=NC=CC(Cl)=C1
Computed Properties
- Exact Mass: 170.02500
- Monoisotopic Mass: 170.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 42A^2
Experimental Properties
- Color/Form: Solid
- Density: 1.264
- Melting Point: 44.0 to 48.0 deg-C
- Boiling Point: 317.8 oC at 760 mmHg
- Flash Point: 146℃
- Refractive Index: 1.575
- PSA: 41.99000
- LogP: 1.48550
- Solubility: Not determined
4-Chloro-N-methylpicolinamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:3249
- WGK Germany:2
- Hazard Category Code: 22-36
- Safety Instruction: S26; S36
- RTECS:WP2360000
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Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
4-Chloro-N-methylpicolinamide Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-N-methylpicolinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2793-1g |
4-Chloro-N-methylpicolinamide |
220000-87-3 | 98.0%(LC&T) | 1g |
¥635.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2793-5g |
4-Chloro-N-methylpicolinamide |
220000-87-3 | 98.0%(LC&T) | 5g |
¥2395.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C128R-25g |
4-Chloro-N-methylpicolinamide |
220000-87-3 | 98% | 25g |
¥153.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C128R-5g |
4-Chloro-N-methylpicolinamide |
220000-87-3 | 98% | 5g |
¥44.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C128R-1g |
4-Chloro-N-methylpicolinamide |
220000-87-3 | 98% | 1g |
¥33.0 | 2022-05-30 | |
| Fluorochem | 068430-1g |
4-Chloro-N-methylpyridine-2-carboxamide |
220000-87-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 068430-5g |
4-Chloro-N-methylpyridine-2-carboxamide |
220000-87-3 | 97% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 068430-10g |
4-Chloro-N-methylpyridine-2-carboxamide |
220000-87-3 | 97% | 10g |
£19.00 | 2022-03-01 | |
| Fluorochem | 068430-25g |
4-Chloro-N-methylpyridine-2-carboxamide |
220000-87-3 | 97% | 25g |
£37.00 | 2022-03-01 | |
| Fluorochem | 068430-100g |
4-Chloro-N-methylpyridine-2-carboxamide |
220000-87-3 | 97% | 100g |
£111.00 | 2022-03-01 |
4-Chloro-N-methylpicolinamide Suppliers
4-Chloro-N-methylpicolinamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 4-Chloro-N-methylpicolinamide
Introduction to 4-Chloro-N-methylpicolinamide (CAS No: 220000-87-3)
4-Chloro-N-methylpicolinamide, identified by the chemical compound code CAS No 220000-87-3, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the class of picolinamide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 4-Chloro-N-methylpicolinamide incorporates a chlorinated pyridine ring, which is a common feature in many pharmacologically active molecules, enhancing its interaction with biological targets.
The synthesis of 4-Chloro-N-methylpicolinamide involves multi-step organic transformations, typically starting from picolinic acid or its derivatives. The introduction of the chloro substituent at the 4-position and the N-methylation at the amide nitrogen significantly modulate the electronic and steric properties of the molecule. These modifications are critical in determining its reactivity and biological efficacy. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to achieve high yields and purity, ensuring suitability for further derivatization and application in drug development.
In recent years, 4-Chloro-N-methylpicolinamide has been explored as a key intermediate in the synthesis of novel bioactive compounds. Its structural framework provides a versatile scaffold for designing molecules with targeted pharmacological effects. Notably, derivatives of this compound have shown promise in preclinical studies as inhibitors of specific enzymes involved in inflammatory pathways. The chloro group enhances binding affinity by forming hydrogen bonds or participating in π-stacking interactions with biological targets, while the N-methyl group contributes to metabolic stability and solubility.
One of the most compelling aspects of 4-Chloro-N-methylpicolinamide is its role in developing small-molecule drugs that modulate protein-protein interactions. The pyridine ring serves as a recognition element for binding to hydrophobic pockets on protein surfaces, making it an attractive scaffold for rational drug design. Recent computational studies have highlighted the potential of 4-Chloro-N-methylpicolinamide derivatives in targeting protein kinases, which are aberrantly activated in various diseases, including cancer. These studies utilize molecular docking simulations to predict binding modes and optimize lead compounds for further experimental validation.
The pharmaceutical industry has shown particular interest in 4-Chloro-N-methylpicolinamide due to its versatility as a building block for drug candidates. Researchers have synthesized numerous analogs by varying substituents on the pyridine ring or modifying the amide moiety. Some notable derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. Additionally, preclinical data suggest that certain 4-Chloro-N-methylpicolinamide-based compounds exhibit antiviral effects by interfering with viral replication mechanisms.
From a chemical biology perspective, 4-Chloro-N-methylpicolinamide offers insights into structure-activity relationships (SAR) within the picolinamide family. By systematically altering functional groups and studying their impact on biological activity, researchers can elucidate key structural features responsible for efficacy. This approach has been instrumental in identifying lead compounds that undergo further optimization through medicinal chemistry strategies such as library screening or high-throughput virtual screening (HTVS).
The synthetic accessibility of 4-Chloro-N-methylpicolinamide is another factor contributing to its widespread use in research and drug development. Efficient synthetic routes allow for scalable production, enabling both academic laboratories and industrial partners to explore its potential without significant logistical challenges. Continuous improvements in synthetic techniques, such as flow chemistry or biocatalysis, further enhance the feasibility of producing complex derivatives tailored for specific therapeutic applications.
Future directions involving 4-Chloro-N-methylpicolinamide include exploring its role in treating neurodegenerative disorders. Preliminary studies suggest that certain picolinamide derivatives may mitigate oxidative stress and neuroinflammation associated with conditions like Alzheimer’s disease or Parkinson’s disease. The ability of 4-Chloro-N-methylpicolinamide to modulate protein aggregation and enhance chaperone activity could provide novel therapeutic avenues worth investigating further.
In conclusion,4-Chloro-N-methylpicolinamide (CAS No: 220000-87-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As computational methods improve and synthetic methodologies evolve,4-Chloro-N-methylpicolinamide will likely continue to play a pivotal role in discovering next-generation drugs that address unmet medical needs.
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